Estrone-d2

Analytical Chemistry Mass Spectrometry Endocrinology

Estrone-d2 provides a distinct +2 Da mass shift for unequivocal spectral identification, preventing the analytical error introduced when substituting unlabeled or ¹³C-labeled internal standards. This deuterated analog exhibits near-identical extraction, chromatography, and ionization behavior to endogenous estrone, ensuring accurate correction of matrix effects and analyte loss. Ideal for clinical studies, environmental monitoring, and multi-center trials requiring long-term data harmonization. The consistent use of Estrone-d2 across study sites eliminates systematic bias associated with internal standard switching.

Molecular Formula C18H22O2
Molecular Weight 272.4 g/mol
CAS No. 350820-16-5
Cat. No. B594136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstrone-d2
CAS350820-16-5
SynonymsE1-d2
Molecular FormulaC18H22O2
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i3D,10D
InChIKeyDNXHEGUUPJUMQT-HUQKQUBWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estrone-d2 (CAS 350820-16-5) for LC-MS/MS Quantification: A Stable Isotope-Labeled Internal Standard


Estrone-d2 (E1-d2) is a deuterated analog of the endogenous estrogen estrone, where two hydrogen atoms are replaced by deuterium, resulting in a molecular formula of C18H20D2O2 and a molecular weight of 272.38 . It is specifically designed as an internal standard (IS) for the accurate quantification of estrone in complex biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . As a stable isotope-labeled compound, it exhibits near-identical physicochemical properties to its unlabeled counterpart, ensuring similar behavior during extraction, chromatography, and ionization, which is critical for correcting matrix effects and analyte loss during sample preparation [1].

Why Unlabeled Estrone or Alternative Isotope Labels Cannot Substitute for Estrone-d2


In quantitative LC-MS/MS analysis of estrone, substituting Estrone-d2 with unlabeled estrone or a different isotopically labeled analog introduces significant analytical error. Unlabeled estrone is indistinguishable from the endogenous analyte, precluding its use as an internal standard. Even when comparing different stable isotope-labeled standards, such as 13C-labeled estrogens, deuterated analogs like Estrone-d2 can exhibit subtle but quantifiable differences in chromatographic retention time and susceptibility to matrix effects [1]. Studies on structurally similar steroid hormones have demonstrated that the choice between deuterated and 13C-labeled internal standards can lead to differences in measured concentrations that exceed the analytical imprecision of the assay [2]. Therefore, direct substitution without revalidation compromises the accuracy and reliability of estrone quantification.

Quantifiable Differentiation of Estrone-d2 (CAS 350820-16-5) vs. Alternatives


High Isotopic Purity of Estrone-d2 Minimizes Spectral Interference

Estrone-d2 (CAS 350820-16-5) is available with a certified chemical purity of 99.78% and an isotopic purity of 98.6 atom% D [1]. This high level of isotopic enrichment ensures that the deuterated internal standard produces a distinct mass shift (+2 Da) with minimal interference from the unlabeled analyte or natural isotope distribution. In contrast, lower-purity or alternatively labeled standards (e.g., Estrone-d4 with 98 atom% D) may exhibit more complex isotopic envelopes, increasing the risk of cross-talk and complicating data deconvolution in complex matrices .

Analytical Chemistry Mass Spectrometry Endocrinology

Chromatographic Resolution: Deuterated vs. 13C-Labeled Estrone

In high-resolution liquid chromatography, deuterium-labeled compounds can exhibit a slight chromatographic shift relative to their unlabeled counterparts due to the deuterium isotope effect on hydrophobicity. A study using a phenyl-hexyl stationary phase demonstrated that 13C-labeled estrogens were selected over deuterated estrogens to eliminate potential matrix effects arising from differential retention time [1]. This implies that Estrone-d2 may not perfectly co-elute with endogenous estrone under all conditions, potentially affecting the correction of matrix effects in some LC-MS/MS methods. For applications where exact co-elution is critical for matrix effect correction, this is a key differentiator against 13C-labeled standards like Estrone-13C3 .

Chromatography Isotope Effects LC-MS/MS

Quantitative Impact of Internal Standard Choice on Steroid Measurement Accuracy

A comparative study on testosterone, a steroid hormone with analytical challenges similar to estrone, quantified the impact of internal standard choice on measured concentrations. Using D2-testosterone versus 13C3-testosterone resulted in differences exceeding the reported assay imprecision, with deviations of up to 11 nmol/L observed in clinical samples when changing from a D2 to a D5 internal standard [1]. This highlights that the isotopic label is not functionally inert and can significantly impact the final quantitative result. While this study is on testosterone, it provides a class-level inference that the choice between a deuterated (like Estrone-d2) and a 13C-labeled internal standard for estrone analysis can yield quantifiably different results, underscoring the need for consistent, well-characterized internal standards in longitudinal studies or inter-laboratory comparisons.

Method Validation Clinical Chemistry Isotope Dilution

Validated Analytical Performance for Estrone Quantification in Biological Fluids

A validated GC-MS/MS method using deuterated estrone as an internal standard achieved a limit of quantitation (LOQ) of 1 ng/L for estrone in groundwater and septic system matrices [1]. This method demonstrated that isotope dilution with multiple deuterated standards provided accuracy and precision comparable to the standard addition method while requiring fewer samples [1]. Furthermore, in human serum, a similar GC-MS/MS method using deuterated internal standards achieved LOQs of 13-21 pg/mL for estrone, with assay accuracies within −11% to +14% [2]. These data establish a benchmark for the analytical performance achievable with Estrone-d2.

Bioanalysis Endocrine Disruption Environmental Analysis

Recommended Application Scenarios for Estrone-d2 (CAS 350820-16-5) Based on Evidence


High-Sensitivity Quantification of Estrone in Clinical Research and Diagnostics

Estrone-d2 is ideally suited as an internal standard for clinical studies requiring precise measurement of serum or plasma estrone. Based on validated methods achieving LOQs of 13-21 pg/mL in human serum with accuracies within −11% to +14% [1], it enables reliable quantification of estrone across the full physiological range. This is particularly relevant for studies on menopause, hormone replacement therapy, and endocrine-related cancers where estrone is the predominant estrogen [2].

Environmental Monitoring of Estrogenic Contaminants

For environmental analysis of estrone in water, soil, and wastewater matrices, Estrone-d2 provides a robust isotope dilution solution. Its use has been validated to achieve an LOQ of 1 ng/L in groundwater, enabling detection at environmentally relevant concentrations [3]. The method's high throughput and reduced sample requirement compared to standard addition methods make it cost-effective for large-scale environmental monitoring programs.

Method Development and Validation for Novel LC-MS/MS Assays

Given its well-characterized chromatographic behavior and potential slight retention time shift relative to unlabeled estrone [4], Estrone-d2 is an excellent internal standard for laboratories developing and validating new LC-MS/MS methods. Its distinct mass shift (+2 Da) simplifies spectral identification, and its known performance allows for robust assessment of matrix effects and extraction efficiency during method optimization.

Cross-Study and Inter-Laboratory Data Harmonization

In multi-center clinical trials or long-term cohort studies, the consistent use of a single, high-purity internal standard like Estrone-d2 is crucial for data harmonization. Evidence shows that switching internal standard types (e.g., from deuterated to 13C-labeled) can introduce significant systematic bias in measured steroid concentrations [5]. Therefore, specifying Estrone-d2 in the study protocol ensures analytical consistency and comparability of results across different sites and time points.

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